molecular formula C9H13N3O2 B12328494 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

Cat. No.: B12328494
M. Wt: 195.22 g/mol
InChI Key: ZRGVRQWXMJZKNN-UHFFFAOYSA-N
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Description

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H13N3O2/c13-6-3-7(10-4-6)9-11-8(12-14-9)5-1-2-5/h5-7,10,13H,1-4H2

InChI Key

ZRGVRQWXMJZKNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC(CN3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with a suitable nitrile oxide to form the oxadiazole ring. The resulting intermediate is then reacted with a pyrrolidine derivative to introduce the pyrrolidin-3-ol moiety. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrrolidin-3-ol moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
  • 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
  • 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole

Uniqueness

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is unique due to the presence of both the oxadiazole ring and the pyrrolidin-3-ol moiety. This combination of structural features provides distinct chemical and biological properties, making it a versatile compound for various applications. The cyclopropyl group also adds to its uniqueness by potentially enhancing its stability and reactivity compared to other similar compounds .

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